molecular formula C17H14N4O2S B2856515 3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1192580-57-6

3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B2856515
CAS No.: 1192580-57-6
M. Wt: 338.39
InChI Key: YFZQMXPENRZAFC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold widely explored in medicinal chemistry due to its stability, hydrogen-bonding capacity, and adaptability in drug design. The molecule features a 1,2,4-oxadiazole core substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a pyrazole ring fused to a thiophene moiety.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-2-22-12-7-5-11(6-8-12)16-18-17(23-21-16)14-10-13(19-20-14)15-4-3-9-24-15/h3-10H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZQMXPENRZAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester.

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as an amidoxime, with a carboxylic acid derivative.

    Coupling with Thiophene: The final step involves coupling the pyrazole-oxadiazole intermediate with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of oxadiazoles possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with oxadiazole rings exhibit potent inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been extensively studied. Compounds similar to 3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For example, derivatives have shown IC50 values in the low micromolar range against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer).

Antiviral Activity

The antiviral properties of oxadiazoles are noteworthy, particularly against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or proteins . For instance, certain oxadiazole derivatives have been identified as promising candidates for developing antiviral therapies.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at specific positions on the oxadiazole ring or substituents on the phenyl groups can significantly influence their pharmacological properties . For example:

  • Substituents like halogens (e.g., chloro or bromo) can enhance antibacterial activity.
  • Electron-donating groups may improve antitumor efficacy.

Synthetic Approaches

The synthesis of this compound typically involves cyclocondensation reactions between appropriate hydrazones and carboxylic acids or their derivatives . Various synthetic routes have been explored to yield compounds with improved yields and purity.

Case Studies

Several case studies illustrate the therapeutic potential of oxadiazole derivatives:

StudyCompoundBiological ActivityResults
Chawla et al.N-(4-chlorophenyl) amino-5-(4-pyridyl)-1,3,4-oxadiazoleAntimicrobialShowed significant inhibition against E. coli and S. aureus
Srinivas et al.(E)-1-(1-((5-substituted-1,3,4-oxadiazol-2-yl)methyl)-1H-indol-3-yl)-4-(thiazol-2-ylamino)but-2-en-1-oneAntitumorIC50 values ranging from 0.010 to 18.50 μM against various cancer cell lines

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound 1,2,4-Oxadiazole 4-Ethoxyphenyl, 3-(thiophen-2-yl)-1H-pyrazol-5-yl Hypothesized enhanced solubility (ethoxy group) and binding affinity (thiophene-pyrazole)
3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole (9d) 1,2,4-Oxadiazole 3-Chlorobenzyl, piperidinyloxy-benzo[b]thiophene High-affinity inhibitor of Plasmodium falciparum; chlorobenzyl enhances lipophilicity
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole Cyclopropyl, 4-(trifluoromethyl)phenyl Trifluoromethyl group improves metabolic resistance; molecular mass: 335.28 g/mol
3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Nitrophenyl, thiophen-2-yl Commercial availability; nitro group reduces electron density, affecting reactivity
3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Bromophenyl, thiophen-2-yl Bromine enhances halogen bonding; storage at 2–8°C for stability

Substituent Effects on Bioactivity and Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to electron-withdrawing substituents like nitro (in ) or trifluoromethyl (in ), which are associated with increased metabolic stability but reduced solubility.
  • Heterocyclic Moieties :

    • The thiophene-pyrazole unit in the target compound may offer superior π-π stacking compared to benzo[b]thiophene (in ) or cyclopropyl-pyrazole (in ), influencing target binding specificity.
    • Thiazole-triazole hybrids (e.g., in ) demonstrate isostructural crystallinity but lack the oxadiazole core’s conformational rigidity .

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_4O_2S with a molecular weight of approximately 366.43 g/mol. The structure features a combination of oxadiazole and pyrazole rings, which are known for their pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that various derivatives of oxadiazoles demonstrated activity against different bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically:

  • Antibacterial Activity : The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin .
  • Antifungal Activity : The oxadiazole derivatives were also tested against common fungal pathogens such as Candida albicans, showing effective antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been assessed in various studies:

  • Mechanism of Action : In vitro studies revealed that the compound induces apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells) through the activation of caspase pathways and upregulation of p53 expression. This suggests a mechanism similar to that of established chemotherapeutic agents .
  • Cell Line Studies : A detailed investigation into its effects on different cancer cell lines indicated that it significantly reduces cell viability at low micromolar concentrations. For instance, IC50 values were reported in the range of 10–20 µM for various tested cell lines .

Antiviral Activity

The antiviral properties of this compound have been explored with promising results:

  • Dengue Virus Inhibition : A study focused on the synthesis of related oxadiazoles found that certain derivatives exhibited potent inhibitory effects against the dengue virus polymerase. The most active compounds demonstrated submicromolar efficacy against all four dengue virus serotypes .

Case Studies and Research Findings

StudyFocusKey Findings
Dhumal et al. (2016)AntimicrobialIdentified strong antibacterial activity against Mycobacterium bovis BCG; docking studies indicated high binding affinity to target enzymes .
Paruch et al. (2020)AnticancerShowed activation of apoptotic pathways in MCF-7 cells; significant reduction in cell viability .
Recent Antiviral ResearchDengue VirusCompounds exhibited submicromolar activity against dengue virus polymerase; promising for further development .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves cyclization reactions using amidoxime precursors with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring. Key steps include:

  • Precursor preparation via condensation of 4-ethoxyphenylamidoxime with thiophene-pyrazole intermediates.
  • Cyclization under reflux conditions (e.g., 80–100°C in anhydrous dichloromethane).
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring connectivity (e.g., oxadiazole C=O at ~165 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 368.08 g/mol).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. What preliminary biological screening models are suitable for evaluating its activity?

  • Antimicrobial: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination.
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Anti-inflammatory: COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict its reactivity and target interactions?

  • Density Functional Theory (DFT): Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonds with oxadiazole’s N-O groups and hydrophobic interactions with thiophene .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

Example contradiction: A methyl substituent enhances antimicrobial activity but reduces anticancer potency.

  • Method: Systematic SAR studies using a library of derivatives with controlled substituent variations (e.g., ethoxy vs. methoxy, thiophene vs. furan).
  • Analysis: Multivariate regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .

Q. How can conflicting biological activity data in replicate studies be addressed?

  • Root Cause: Variability in cell culture conditions (e.g., serum concentration, passage number) or compound solubility (use DMSO with ≤0.1% v/v).
  • Solution: Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate via orthogonal assays (e.g., ATP-based viability vs. MTT) .

Q. What advanced purification techniques mitigate challenges in isolating high-purity batches?

  • Problem: Co-elution of byproducts (e.g., unreacted amidoximes) during chromatography.
  • Solution: Gradient elution (e.g., 5% → 40% ethyl acetate in hexane) or preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Confirm purity via LC-MS .

Q. How are reaction mechanisms elucidated for key steps like oxadiazole ring formation?

  • Approach: Isotopic labeling (e.g., ¹⁵N-amidoxime) tracked via MS/MS fragmentation.
  • Kinetic Studies: Monitor intermediates via in situ FTIR (e.g., disappearance of -NH₂ peaks at 3350 cm⁻¹).
  • Theoretical Modeling: Transition state analysis using DFT to identify rate-limiting steps .

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